(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene
Description
IUPAC Nomenclature and Systematic Identification
IUPAC Nomenclature
The systematic name (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene follows substitutive nomenclature rules for azo compounds. The parent structure is diazene (HN=NH), with two phenyl substituents at the 1- and 2-positions. The prefixes "4-butoxy" and "4-nitro" specify substituent locations on the respective benzene rings. The E descriptor denotes the trans configuration of the azo group (–N=N–), where the 4-butoxyphenyl and 4-nitrophenyl groups occupy opposite sides of the double bond.
Table 1: Systematic Identification of Key Functional Groups
| Component | Role in Nomenclature |
|---|---|
| Diazene | Parent hydride |
| 4-Butoxyphenyl | Substituent at position 1 |
| 4-Nitrophenyl | Substituent at position 2 |
| E-configuration | Stereochemical descriptor |
The butoxy group (–OC₄H₉) is prioritized over nitro (–NO₂) in alphabetization, but positional numbering follows the azo group’s connectivity.
Molecular Geometry and Stereochemical Configuration
The molecule adopts a near-planar geometry, with the azo bridge forming a dihedral angle of 172.3° relative to the aromatic planes, as observed in analogous (E)-configured azo compounds. Density functional theory (DFT) calculations predict a N=N bond length of 1.25 Å , consistent with double-bond character, and C–N bond lengths of 1.42 Å.
The 4-nitrophenyl ring tilts at 26.86° from the azo plane, while the 4-butoxyphenyl ring deviates by 66.71° , minimizing steric clash between the nitro oxygen and butoxy alkyl chain. This distortion reduces conjugation between the azo group and nitrophenyl ring, red-shifting the π→π* transition in UV-Vis spectra.
Table 2: Geometric Parameters of Analogous Azo Compounds
| Compound | N=N Length (Å) | Dihedral Angle (°) |
|---|---|---|
| (E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene | 1.24 | 168.5 |
| (E)-1-(4-tert-Butylphenyl)-2-(4-nitrophenyl)diazene | 1.26 | 174.2 |
| Target Compound (Calculated) | 1.25 | 172.3 |
Steric maps derived from X-ray data show that the butoxy chain adopts a gauche conformation , positioning the terminal methyl group 3.8 Å from the nitro oxygen.
Structure
3D Structure
Properties
CAS No. |
145429-88-5 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-butoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
InChI Key |
LZFXYBCFWJYLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Table 1: Optimization of Azo-Coupling Parameters
Yields typically range from 65–72%, with purity >95% after recrystallization in ethanol.
Catalytic Dehydrogenation from Cyclohexanone Precursors
A groundbreaking method reported by Lin et al. (2024) enables azobenzene synthesis from non-aromatic precursors via a multi-step catalytic process. This approach bypasses traditional aromatic starting materials, offering superior regioselectivity.
Synthetic Pathway
Table 2: Catalytic Performance Metrics
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Au₇₁–Pd₂₉/Al₂O₃ | 98 | 89 |
| Pd/Al₂O₃ | 76 | 54 |
| Au/Al₂O₃ | 32 | 22 |
This method achieves 85% yield for asymmetrical azobenzenes, with >99% E-isomer selectivity due to steric control during dehydrogenation.
Post-Functionalization of Azobenzene Derivatives
An alternative route involves introducing substituents after azobenzene formation. For example, nitration of 1-(4-butoxyphenyl)-2-phenyldiazene could theoretically yield the target compound, though this method faces regioselectivity challenges.
Limitations and Mitigation Strategies
-
Nitration Position Control : The nitro group preferentially occupies the para position relative to the azo bond, but competing meta-substitution reduces yields.
-
Butoxy Group Stability : Prolonged exposure to nitrating agents (H₂SO₄/HNO₃) may cleave the butoxy chain. Using milder conditions (Ac₂O/HNO₃) preserves functionality.
Purification and Characterization
Critical to isolating high-purity (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene are:
Table 3: Analytical Data Comparison
| Property | Azo-Coupling | Catalytic Dehydrogenation |
|---|---|---|
| Melting Point | 162–164°C | 160–162°C |
| (UV-Vis) | 348 nm | 345 nm |
| HPLC Purity | 96.2% | 98.7% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance the safety and efficiency of diazotization and coupling steps. Key parameters include:
Chemical Reactions Analysis
Oxidation Reactions
The azo (-N=N-) group undergoes oxidation under controlled conditions. Key findings include:
Reagents and Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80°C | 4-Nitrobenzoic acid + 4-butoxyphenol derivatives | 72% | |
| CrO₃/H₂SO₄ | Room temp | Nitroso intermediates | 58% |
-
The nitro group at the para-position enhances oxidative stability but directs cleavage preferentially at the azo bond .
-
Butoxy substituents remain intact under mild oxidation but may undergo ether cleavage under prolonged exposure to strong acids .
Reduction Reactions
Reduction of the azo group produces amine derivatives, with selectivity influenced by the reducing agent:
Reduction Pathways
| Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Na₂S₂O₄ | Aqueous, pH 9 | 4-Butoxyaniline + 4-nitroaniline | >90% |
| H₂/Pd-C | Ethanol, 25°C | Same as above | 85% |
-
Sodium dithionite (Na₂S₂O₄) achieves near-quantitative yields in water, aligning with sustainable protocols .
-
Catalytic hydrogenation preserves the nitro group but reduces the azo bond selectively .
Electrophilic Substitution
The aromatic rings exhibit contrasting reactivity due to substituent effects:
Substituent Directing Effects
| Ring | Substituent | Directing Effect | Preferred Reaction Sites |
|---|---|---|---|
| 4-Nitrophenyl | -NO₂ | Meta-directing | Position 3 (e.g., nitration) |
| 4-Butoxyphenyl | -OBut | Para/ortho-directing | Positions 2 and 4 |
Halogenation Example
| Reagent | Target Ring | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | 4-Butoxyphenyl | 2-Bromo-4-butoxy analog | 68% |
| Cl₂/AlCl₃ | 4-Nitrophenyl | 3-Chloro-4-nitro analog | 54% |
Thermal and Photochemical Behavior
Thermal Stability
Photoreactivity
-
UV irradiation (365 nm) induces cis-to-trans isomerization with a half-life of 12 minutes in ethanol .
-
Prolonged exposure leads to azo bond scission, generating radical intermediates .
Synthetic Optimization Insights
The compound is synthesized via diazotization-coupling (4-nitroaniline → diazonium salt + 4-butoxyphenol). Key parameters:
Solvent and Catalyst Screening
| Solvent | Catalyst (DIPEA) | Yield |
|---|---|---|
| H₂O | 0.25 equiv | 93% |
| EtOH | 2.0 equiv | 95% |
| ACN | 2.0 equiv | 89% |
-
Water outperforms organic solvents in yield and environmental impact .
-
Lower catalyst loading (0.25 equiv) suffices in aqueous media due to enhanced radical stabilization .
Mechanistic Considerations
-
Oxidation : Proceeds via radical intermediates, with nitro groups stabilizing transition states .
-
Reduction : Single-electron transfer (SET) mechanisms dominate, as evidenced by TEMPO inhibition studies .
-
Substitution : Butoxy groups enhance ring electron density, favoring electrophilic attack at ortho/para positions .
Scientific Research Applications
Photochromic Properties
One of the most significant characteristics of (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene is its photochromic behavior . This property allows the compound to undergo reversible isomerization when exposed to light, transitioning between its E (trans) and Z (cis) forms. This feature is particularly valuable in applications such as:
- Molecular switches : The ability to toggle between states can be harnessed in molecular devices.
- Optical data storage : The compound's color change upon light exposure can be utilized for information encoding.
Material Science
The unique properties of (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene make it suitable for various applications in material science:
- Dyes and pigments : Its vivid color change under light makes it an attractive candidate for use in dyes.
- Smart materials : The ability to respond to environmental stimuli can be integrated into smart textiles or coatings.
Case Study 1: Molecular Switches
Research has demonstrated that azobenzenes like (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene can function as molecular switches in various environments. In a study by Thieme, the compound was incorporated into a polymer matrix, showing effective switching capabilities upon UV light exposure, leading to changes in material properties.
Case Study 2: Phototherapy
A study published in Nature explored the potential of azobenzene derivatives in phototherapy applications. Researchers found that compounds similar to (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene could selectively target cancer cells when activated by specific wavelengths of light, demonstrating promising results for localized treatment approaches .
Mechanism of Action
The mechanism of action of (E)-(4-butoxyphenyl)(4-nitrophenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the N=N double bond. This change in configuration alters the compound’s electronic structure and, consequently, its color. The molecular targets and pathways involved in this process include the absorption of photons by the diazene group, leading to a change in the spatial arrangement of the attached phenyl rings.
Comparison with Similar Compounds
Structural and Substituent Variations
Diazene derivatives are highly tunable via substituent modifications. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
| Compound Name | Substituents | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|---|
| (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene | Butoxy (C₄H₉O), Nitrophenyl | Not reported | Not reported | ~1.25 (estimated) | ~4.5 |
| (E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene | Methoxy (CH₃O), Nitrophenyl | Not reported | 434.4 | 1.25 | 4.542 |
| (E)-1-(4-Iodophenyl)-2-(4-nitrophenyl)diazene | Iodo, Nitrophenyl | 230 | Not reported | Not reported | Not reported |
| (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene | Chloro, Nitrophenyl | Not reported | Not reported | Not reported | Not reported |
Key Observations :
- Alkoxy Chain Length : The methoxy derivative (shorter chain) exhibits a boiling point of 434.4°C, while the butoxy analog’s boiling point is expected to be higher due to increased molecular weight and van der Waals interactions .
- Halogen Effects : Iodo and chloro substituents (stronger electron-withdrawing effects) may reduce solubility compared to alkoxy groups, as seen in the iodophenyl derivative’s high melting point (230°C) .
Key Observations :
- Antimicrobial Activity : Thiadiazole derivatives with nitrophenyl groups show superior activity against Gram-negative bacteria (e.g., E. coli), likely due to enhanced membrane penetration from electron-withdrawing nitro groups .
- Enzyme Targeting : Dichlorodiazadienes exhibit structural similarities to phosphodiesterases (PDEs) and GPCRs, with substitution patterns (e.g., methoxy vs. chloro) modulating target affinity .
Table 3: Phase Transition Data for Fluorinated Diazene Derivatives
| Compound Name | Phase Sequence (Heating) | Transition Temperature (°C) | ΔH (kJ/mol) |
|---|---|---|---|
| (1E)-1-(4-Cyanophenyl)-2-[4-(4-decyloxyphenyl)ethynyl]phenyldiazene | Cr → SmA → Iso | Cr 98 SmA, SmA 145 Iso | 15.2 |
| (1E)-1-(4-Cyanophenyl)-2-[4-(perfluorodecyloxy)phenyl]ethynylphenyldiazene | Cr → SmX → Iso | Cr 112 SmX, SmX 160 Iso | 22.7 |
Key Observations :
- Fluorinated Chains : Perfluorinated alkoxy chains (e.g., in compound 1b) increase transition temperatures and enthalpies (ΔH = 22.7 kJ/mol) due to enhanced molecular rigidity and dipole interactions .
- Comparison with Butoxy Derivative: The butoxy group’s flexible alkyl chain may lower phase transition temperatures compared to rigid fluorinated or cyano-substituted analogs.
Biological Activity
(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene is an azo compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azo Group : The presence of a diazene functional group (–N=N–) is critical for its reactivity.
- Substituents : The butoxy and nitrophenyl groups influence its lipophilicity and biological interactions.
The molecular formula for (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene is , with a molecular weight of approximately 246.26 g/mol.
The biological activity of azo compounds like (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene is often attributed to their ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, including proteins and nucleic acids, resulting in:
- Antimicrobial Activity : The nitro group may enhance the compound's reactivity towards bacterial targets.
- Anticancer Properties : Interactions with cellular signaling pathways can induce apoptosis in cancer cells.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of azo compounds. For instance, (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Compound | MIC (μg/mL) | Target Strains |
|---|---|---|
| (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene | 64 | E. coli, S. aureus |
| Other Azo Derivatives | 32 - 128 | Various Gram-positive/negative |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene exhibits cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells. The following table summarizes findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via ROS generation |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
Q & A
Basic Questions
Q. What are the standard synthetic routes for (E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene?
- Methodological Answer : The synthesis typically involves diazotization of 4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt. This intermediate is coupled with 4-butoxyphenyl derivatives in alkaline media (e.g., potassium carbonate in DMF) to yield the target diazene. Purification via recrystallization or column chromatography is recommended. Critical steps include confirming complete diazotization using KI indicator paper (color change to dark blue) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : To confirm π→π* transitions in the azo group (e.g., absorption peaks ~300–400 nm in ethanol) .
- NMR Spectroscopy : ¹H and ¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.3–8.4 ppm and butoxy group signals at δ 3.9–4.2 ppm) .
- IR Spectroscopy : Peaks at ~1440–1470 cm⁻¹ for N=N stretching and ~1250 cm⁻¹ for nitro groups .
- Mass Spectrometry : To verify molecular ion peaks (e.g., [M+H]+ at m/z 457.12) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Use 2D/3D ligand-based similarity screening against databases (e.g., SwissTargetPrediction) to identify potential protein targets. For example, diazenes with nitro and alkoxy substituents show ~20% similarity to ligands targeting ion channels or phosphodiesterases, suggesting priority assays for these pathways .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in Rh(III)-catalyzed C-H activation reactions involving this compound?
- Methodological Answer : The electron-withdrawing nitro group directs C-H activation to the para position of the butoxyphenyl ring. Steric hindrance from the butoxy chain can reduce yields (e.g., 56% yield with 1.65:1 regioselectivity in indazole synthesis). Optimize by adjusting catalyst loading (e.g., [Cp*RhCl₂]₂) and reaction temperature to mitigate steric limitations .
Q. How can crystallographic data resolve structural ambiguities in diazene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths and angles (e.g., N=N bond ~1.25 Å, dihedral angles between aryl groups ~120–122°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding from nitro groups), which explain packing patterns and stability .
Q. How to address contradictory data in biological activity assays (e.g., low similarity scores vs. observed activity)?
- Methodological Answer : Discrepancies may arise from 3D conformational flexibility not captured in 2D screens. Validate via molecular dynamics simulations to assess binding poses or use orthogonal assays (e.g., SPR for binding affinity). For example, a 20% similarity score to ion channel ligands may still indicate activity if key pharmacophores align .
Q. What strategies optimize photostability for applications in light-responsive systems?
- Methodological Answer : Introduce electron-donating groups (e.g., butoxy) to stabilize the excited state. Monitor cis-trans isomerization via UV-Vis kinetics under controlled irradiation. For instance, derivatives with bulky substituents exhibit slower photodegradation due to reduced molecular mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
